molecular formula C10H8ClN3O3 B3031592 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole CAS No. 54042-98-7

5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole

Cat. No. B3031592
CAS RN: 54042-98-7
M. Wt: 253.64 g/mol
InChI Key: COZDQAXAPNFXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. The compound is a member of the oxadiazole family and is known for its diverse range of properties that make it suitable for various applications in the field of chemistry and medicine.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. The compound has been found to bind to DNA and RNA molecules, preventing their replication and transcription. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole are dependent on the specific application and concentration used. In vitro studies have shown that the compound has antibacterial and antifungal properties against various strains of bacteria and fungi. Additionally, the compound has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole in lab experiments is its diverse range of properties, making it suitable for various applications. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for the research and development of 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the compound's antibacterial, antifungal, and antitumor properties. Additionally, the compound's fluorescent properties may be further explored for the development of new sensors and probes for the detection of metal ions. Finally, the compound's potential as a ligand for the synthesis of metal complexes may be further investigated for the development of new materials with unique properties.
In conclusion, 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is a chemical compound with diverse properties that make it suitable for various applications in the field of chemistry and medicine. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research and development of this compound may lead to the discovery of new drugs and materials with unique properties.

Scientific Research Applications

5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. The compound has been found to possess antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-6-10-12-9(13-17-10)5-7-1-3-8(4-2-7)14(15)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDQAXAPNFXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380858
Record name 5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole

CAS RN

54042-98-7
Record name 5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 6
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.